Spectroscopic Data of Ethyl (2-hydroxyphenyl)acetate: A Technical Guide
Spectroscopic Data of Ethyl (2-hydroxyphenyl)acetate: A Technical Guide
Introduction
Ethyl (2-hydroxyphenyl)acetate is an organic compound with significant applications in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This technical guide provides a summary of the available spectroscopic data (NMR, IR, MS) for Ethyl (2-hydroxyphenyl)acetate, along with generalized experimental protocols for acquiring such data. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Chemical Structure
Caption: Chemical structure of Ethyl (2-hydroxyphenyl)acetate.
Spectroscopic Data
The following sections present the available spectroscopic data for Ethyl (2-hydroxyphenyl)acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Data
While specific, experimentally determined chemical shifts and coupling constants for Ethyl (2-hydroxyphenyl)acetate were not available in the public domain search results, a predicted spectrum can be inferred based on the structure.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (ethyl) | ~1.2 | Triplet | 3H |
| -CH₂- (ethyl) | ~4.1 | Quartet | 2H |
| -CH₂- (acetate) | ~3.6 | Singlet | 2H |
| Aromatic-H | ~6.8 - 7.2 | Multiplet | 4H |
| -OH | Variable | Broad Singlet | 1H |
¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | ~14 |
| -CH₂- (ethyl) | ~61 |
| -CH₂- (acetate) | ~41 |
| Aromatic C | ~115 - 130 |
| Aromatic C-O | ~155 |
| C=O | ~171 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for Ethyl (2-hydroxyphenyl)acetate are listed below.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (phenol) | 3500-3200 | Strong, Broad |
| C-H (aromatic) | 3100-3000 | Medium |
| C-H (aliphatic) | 3000-2850 | Medium |
| C=O (ester) | 1750-1735 | Strong |
| C=C (aromatic) | 1600-1450 | Medium |
| C-O (ester) | 1300-1000 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For Ethyl (2-hydroxyphenyl)acetate, the following mass-to-charge ratios (m/z) have been reported from Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
| m/z | Interpretation |
| 180 | [M]⁺ (Molecular Ion) |
| 134 | [M - C₂H₅OH]⁺ |
| 107 | [C₇H₇O]⁺ |
| 106 | [C₇H₆O]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of Ethyl (2-hydroxyphenyl)acetate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Data Acquisition: Record a background spectrum of the empty sample compartment or the pure KBr pellet. Place the sample in the spectrometer and acquire the IR spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.
-
Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Workflow and Data Visualization
The following diagrams illustrate the general workflow for spectroscopic analysis and the structural assignment of Ethyl (2-hydroxyphenyl)acetate.
Caption: General workflow for spectroscopic analysis.
Caption: Predicted ¹H NMR signal assignments for Ethyl (2-hydroxyphenyl)acetate.
